molecular formula C12H14O3 B114674 Ethyl 2-oxo-4-phenylbutyrate CAS No. 64920-29-2

Ethyl 2-oxo-4-phenylbutyrate

Cat. No.: B114674
CAS No.: 64920-29-2
M. Wt: 206.24 g/mol
InChI Key: STPXIOGYOLJXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-4-phenylbutyrate: is an aliphatic α-ketoester with the molecular formula C12H14O3. It is a versatile compound used in various chemical reactions and industrial applications. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors .

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxo-4-phenylbutyrate interacts with various enzymes and proteins. For instance, it has been reported that the bioreduction of this compound is catalyzed by Saccharomyces cerevisiae . This interaction results in the production of ethyl ®-2-hydroxy-4-phenylbutanoate .

Cellular Effects

It is known that its reduction product, ethyl ®-2-hydroxy-4-phenylbutanoate, is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .

Molecular Mechanism

The molecular mechanism of this compound involves its bioreduction to ethyl ®-2-hydroxy-4-phenylbutanoate, catalyzed by Saccharomyces cerevisiae . This process involves enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the bioreduction of this compound to ethyl ®-2-hydroxy-4-phenylbutanoate is a time-dependent process .

Dosage Effects in Animal Models

It is known that its reduction product, ethyl ®-2-hydroxy-4-phenylbutanoate, is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .

Metabolic Pathways

The metabolic pathways of this compound involve its bioreduction to ethyl ®-2-hydroxy-4-phenylbutanoate, catalyzed by Saccharomyces cerevisiae . This process involves the interaction of this compound with various enzymes and cofactors.

Transport and Distribution

It is known that its reduction product, ethyl ®-2-hydroxy-4-phenylbutanoate, is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .

Subcellular Localization

It is known that its reduction product, ethyl ®-2-hydroxy-4-phenylbutanoate, is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method involves the reaction of beta-bromophenylethane with magnesium to form a Grignard reagent. This reagent then reacts with diethyl oxalate to produce ethyl 2-oxo-4-phenylbutyrate.

    Copper Acyl Chloride Method: Another method involves reacting beta-halogeno ethylbenzene with magnesium to form a Grignard solution. This solution is then reacted with ethyl oxalyl monochloride in the presence of copper salts to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs the Grignard reaction due to its high yield and cost-effectiveness. The process involves large-scale reactors and precise temperature control to ensure optimal product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Ethyl 2-oxo-4-phenylbutyrate is unique due to its specific structure, which allows for selective reduction and hydrogenation reactions. Unlike its similar compounds, it is widely used in the synthesis of chiral intermediates for pharmaceuticals, particularly ACE inhibitors .

Properties

IUPAC Name

ethyl 2-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPXIOGYOLJXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057793
Record name Ethyl 2-oxo-4-phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64920-29-2
Record name Ethyl α-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64920-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl benzylpyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064920292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-oxo-4-phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-oxo-4-phenylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL BENZYLPYRUVATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YNU9LPT51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Oxo-4-phenylbutyric acid (130 g) is added to a mixture of 650 ml of ethanol and 13 ml of concentrated sulfuric acid, and the whole mixture is refluxed for 5 hours. The reaction mixture is concentrated to approximately half the original volume, and then diluted with 500 ml of water. The resulting oil is collected and, the aqueous layer is extracted with ethyl acetate. The extract and the oil are combined and dried, and the solvent is distilled off under reduced pressure. The residue is distilled under reduced pressure to give 113 g of ethyl 2-oxo-4-phenylbutyrate as a colorless oil boiling at 135°-141° C./3 mmHg.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 500 ml flask was charged a solution dissolving 41.6 g (200 mmol) of 2-hydroxy-4-phenylbutyric acid ethyl ester in methylene chloride (100 ml) and 148.8 g (purity 12%, 240 mmol) of sodium hypochlorite, and cooled at 5° C. To the reaction mixture was added 86 mg (0.4 mmol) of 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy and further added 3.02 g (36 mmol) of sodium hydrogen carbonate. The gradual exothermal reaction proceeded, and the starting material of 2-hydorxy-4-phenylbutyric acid ethyl ester was disappeared in 1.5 hours. The reaction was terminated by adding 100 ml of 5% sodium thiosulfate aqueous solution and was separated. The organic phase was washed with 50 ml of 5% sodium thiosulfate aqueous solution and then 100 ml of 1% sodium carbonate aqueous solution, followed by the removal of the solvent by a rotary evaporator. The residue was subjected to distillation under reduced pressure to obtain 40 g of 2-keto-4-phenylbutyric acid ethyl ester having a boiling point of 103° C. at 0.3 mmHg. The yield was 92%.
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
148.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 200 ml flask was charged with a solution dissolving 20.8 g (100 mmol) of 2-hydroxy-4-phenylbutyric acid ethyl ester in methylene chloride (50 ml) and 72.6 g (purity 12.3%, 120 mmol) of sodium hypochlorite, and cooled at 6° C. To the reaction mixture was added 43 mg (0.2 mmol) of 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy and further added 10 ml (10 mmol) of 1N hydrochloric acid. The gradual exothermal reaction proceeded, and the starting material of 2-hydroxy-4-phenylbutyric acid ethyl ester was disappeared in 30 minutes. After the reaction was stopped by adding 10 ml of 5% sodium thiosulfate aqueous solution, the reaction mixture was subjected to the after treatment as described in Example 1 to obtain 18.55 g of 2-keto-4-phenylbutyric acid ethyl ester. The yield was 90%.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
72.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

According to the same procedure as described in Example 2, using 20.8 g (100 mmol) of 2-hydroxy-4-phenylbutyric acid ethyl ester, methylene chloride (50 ml), 72.6 g (purity 12.3%, 120 mmol) of sodium hypochlorite, 43 mg (0.2 mmol) of 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy, and 10 ml (10 mmol) of 1N sulfuric acid, was obtained 18.95 g of 2-keto-4-phenylbutyric acid ethyl ester. The yield was 92%.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
72.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-4-phenylbutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-4-phenylbutyrate
Reactant of Route 3
Ethyl 2-oxo-4-phenylbutyrate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-oxo-4-phenylbutyrate
Reactant of Route 5
Ethyl 2-oxo-4-phenylbutyrate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-oxo-4-phenylbutyrate
Customer
Q & A

A: Ethyl 2-oxo-4-phenylbutyrate serves as a crucial starting material for synthesizing various chiral compounds, particularly pharmaceuticals like Angiotensin-Converting Enzyme (ACE) inhibitors []. Its asymmetric reduction yields ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a key intermediate in the production of these drugs.

ANone: Several catalytic approaches are employed for this reaction.

  • Enzymatic Reduction: Baker's yeast (Saccharomyces cerevisiae) is commonly used [, , ]. Specific enzymes like carbonyl reductases and alcohol dehydrogenases have shown promise for this transformation [, , , , , , ].
  • Heterogeneous Catalysis: Platinum catalysts supported on various materials, such as alumina [, , , , , , ], alumina-carbon composites [], and ordered mesoporous carbon [], have been investigated. Cinchonidine is frequently used as a chiral modifier in these systems [, , , ].

ANone: Several factors play a role, including:

  • Catalyst: The choice of catalyst (enzyme or metal) and its specific characteristics greatly impact enantioselectivity [, , , , ]. For instance, Pt particle size in Pt/Alumina-Carbon catalysts influences enantioselectivity [].
  • Reaction Medium: Solvent polarity and structure can affect enzyme behavior and selectivity []. For instance, dimethylbenzene and cyclohexane, despite having the same log P value, lead to opposite enantiomers when used as reaction media with baker's yeast [].
  • Reaction Conditions: Parameters like temperature, pressure (in the case of hydrogenation), and pH influence both the reaction rate and enantiomeric excess [, , ].

ANone: Its molecular formula is C12H14O3, and its molecular weight is 206.24 g/mol.

A: While the provided research doesn't delve into detailed spectroscopic data, researchers have used techniques like UV-Vis spectroscopy to characterize catalysts and monitor changes in enzyme structure during reactions [, ].

A: this compound and its reduction product can be detrimental to the stability and activity of enzymes []. Additionally, mass transfer limitations between phases can hinder biocatalytic efficiency in conventional biphasic systems [].

A: * Enzyme Engineering: Directed evolution has been employed to improve the chemical stability of enzymes like glucose dehydrogenase in the presence of hydrophobic substrates like this compound [].* Novel Reaction Systems: Thermosensitive ionic liquids have been explored to enhance mass transfer and biocatalyst-substrate interaction, leading to improved product yield and enantiomeric excess [].

A: Docking studies help researchers understand the interaction between this compound, the enzyme, and the cofactor NADPH, providing insights into the factors governing stereoselectivity []. This understanding can guide the selection and engineering of enzymes for specific stereochemical outcomes.

A: While the provided research doesn't explicitly focus on modifying this compound, studies on enzymes like Rhodococcus erythropolis alcohol dehydrogenase (ReADH) highlight the importance of substrate structure []. Engineering ReADH to accommodate bulkier substitutions near the carbonyl group is crucial for its activity towards this compound and similar substrates []. This underscores the potential impact of structural modifications on substrate acceptance and reaction outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.